The Molecular Architecture and Functional Dynamics of 2,4-Dihydroxybutanoic Acid Lithium Salt
The Molecular Architecture and Functional Dynamics of 2,4-Dihydroxybutanoic Acid Lithium Salt
Executive Summary
2,4-Dihydroxybutanoic acid (also known as 2,4-dihydroxybutyrate or 3-deoxytetronate) is a short-chain omega-hydroxy fatty acid[1]. While the free acid form is highly polar and hygroscopic, it is frequently stabilized and commercialized as a lithium salt (Lithium 2,4-dihydroxybutanoate) to enable precise stoichiometric handling in laboratory settings. This compound occupies a fascinating dual niche in modern science: it serves as a critical diagnostic biomarker in clinical metabolomics for rare genetic disorders[2], and acts as a highly reactive, versatile monomer in the synthesis of next-generation biodegradable polyesters[3].
This technical guide dissects the physicochemical properties, biological significance, and analytical methodologies associated with 2,4-dihydroxybutanoic acid lithium salt, providing a self-validating framework for researchers and drug development professionals.
Chemical Architecture & Physicochemical Properties
The molecular structure of 2,4-dihydroxybutanoic acid (C₄H₈O₄) features a carboxylic acid backbone substituted with hydroxyl groups at the C2 and C4 positions[1]. The C2 carbon acts as a chiral center, yielding distinct (S)- and (R)- enantiomers[4]. In biological systems, enzymatic pathways typically yield specific stereoisomers, whereas synthetic lithium salt derivatives are often supplied as racemic mixtures (±) to serve as versatile building blocks.
The coordination of the lithium cation (Li⁺) with the carboxylate anion is a deliberate chemical choice in commercial formulations. This ionic bond significantly reduces the compound's hygroscopicity compared to the free acid, thereby extending its shelf life, preventing moisture-induced degradation, and ensuring reproducible mass measurements during complex synthetic workflows[5].
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | Lithium 2,4-dihydroxybutanoate | [1] |
| CAS Number | 1518-62-3 (Free Acid) / 89921 (Sigma Salt) | |
| Molecular Formula | C₄H₇LiO₄ | [5] |
| Molecular Weight | 126.04 g/mol (Salt) / 120.10 g/mol (Free Acid) | [1],[5] |
| Melting Point | 167–169 °C (Free Acid) | [6] |
| Boiling Point | 412.0 ± 30.0 °C (Predicted) | [6] |
| Density | 1.420 ± 0.06 g/cm³ (Predicted) | [6] |
| Storage Temperature | 2–8 °C | [6] |
Biological Significance: The SSADH Deficiency Biomarker
Succinic semialdehyde dehydrogenase (SSADH) deficiency is a rare, autosomal recessive neurometabolic disorder caused by biallelic pathogenic variants in the ALDH5A1 gene[7]. In a healthy metabolic state, the inhibitory neurotransmitter γ-aminobutyric acid (GABA) is transaminated to succinic semialdehyde (SSA), which is subsequently oxidized to succinate by SSADH for entry into the tricarboxylic acid (TCA) cycle[7].
In patients with SSADH deficiency, this enzymatic blockade causes massive intracellular accumulation of SSA. The excess SSA is shunted into an alternative reduction pathway, forming neurotoxic levels of 4-hydroxybutyric acid (GHB)[7]. This accumulation triggers secondary metabolic cascades, notably the α-oxidation of GHB, which directly yields 2,4-dihydroxybutanoic acid[2]. Consequently, the elevated presence of this specific metabolite in urine extracts is a definitive diagnostic biomarker for the disorder[8].
Metabolic pathway showing 2,4-dihydroxybutanoic acid accumulation in SSADH deficiency.
Analytical Methodologies: GC-MS Quantification
Quantifying 2,4-dihydroxybutanoic acid in complex biological matrices (such as urine) requires overcoming its high polarity, low volatility, and lack of a strong UV chromophore. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this analysis[2].
Step-by-Step Protocol & Causal Logic
Step 1: Internal Standard Spiking
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Action: Aliquot 1.0 mL of raw urine and immediately spike with a known concentration of an isotopic tracer (e.g., ¹³C-labeled DHBA) or a structural analog (e.g., tropic acid).
-
Causality & Self-Validation: This establishes a self-validating system. By relying exclusively on the ratio of the analyte peak area to the internal standard peak area, the method inherently corrects for variable extraction efficiencies, derivatization yields, and instrument fluctuations. Any systemic error affects both compounds equally, preserving absolute quantitative trustworthiness.
Step 2: Urease Treatment
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Action: Add 10 units of urease enzyme and incubate at 37°C for 15 minutes.
-
Causality: Urine contains massive amounts of urea, which readily derivatizes and co-elutes, overloading the GC column and suppressing analyte ionization. Urease hydrolyzes urea into volatile ammonia and carbon dioxide, permanently eliminating this matrix interference.
Step 3: Lyophilization
-
Action: Freeze the treated sample at -80°C and sublimate water under a high vacuum overnight.
-
Causality: The subsequent silylation reagents are highly sensitive to moisture. Even trace amounts of water will hydrolyze the reagent, quenching the reaction and leading to false-negative quantification. Complete desiccation is mandatory.
Step 4: Silylation (Derivatization)
-
Action: React the desiccated residue with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) at 60°C for 30 minutes.
-
Causality: This step converts the highly polar hydroxyl (-OH) and carboxyl (-COOH) groups into trimethylsilyl (TMS) ethers and esters. This chemical transformation drastically lowers the boiling point and increases thermal stability, allowing the molecule to vaporize intact within the heated GC inlet.
Step 5: GC-MS Data Acquisition
-
Action: Inject 1 µL of the derivatized sample into the GC-MS operating in Electron Impact (EI) mode (70 eV).
-
Causality: The GC column separates the complex mixture based on volatility, while EI fragmentation provides a unique mass spectral fingerprint (m/z ratios) for absolute structural confirmation of the 2,4-dihydroxybutanoic acid-TMS derivative against the internal standard[2].
Self-validating GC-MS analytical workflow for 2,4-dihydroxybutanoic acid quantification.
Synthetic & Polymer Science Applications
Beyond clinical diagnostics, 2,4-dihydroxybutanoic acid lithium salt is a highly sought-after building block in materials science[3]. The dual hydroxyl groups at the C2 and C4 positions provide exceptional reactivity for polymer synthesis[3].
By leveraging the compound's inherent chemical structure, researchers can create biodegradable polyester backbones that are highly susceptible to hydrolytic degradation[3]. Through controlled condensation and ring-opening polymerization mechanisms, this monomer is copolymerized with other biodegradable units (such as lactic acid or glycolic acid) to produce materials with tunable molecular weights and predictable degradation profiles. These properties are vital for the development of next-generation drug delivery systems, resorbable surgical sutures, and sustainable bioplastics[3].
References
- Source: nih.
- Title: (±)-2,4-Dihydroxybutyric acid lithium salt ≥95.0% (GC)
- Source: chemicalbook.
- Title: 2,4-Dihydroxybutyric acid lithium salt | 1518-62-3 (Freee acid)
- Source: nih.
- Source: frontiersin.
- Source: smolecule.
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- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2,4-Dihydroxybutanoic acid | 1518-62-3 [smolecule.com]
- 4. (2S)-2,4-Dihydroxybutanoic acid | C4H8O4 | CID 7019450 - PubChem [pubchem.ncbi.nlm.nih.gov]
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